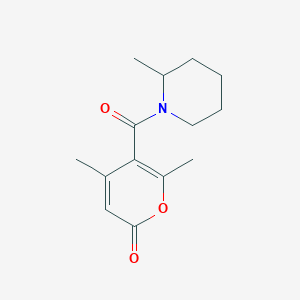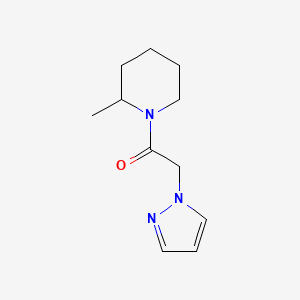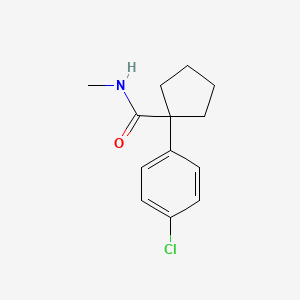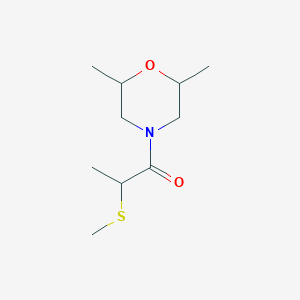
N-(2-methylcyclohexyl)-2-pyrazol-1-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylcyclohexyl)-2-pyrazol-1-ylpropanamide, also known as JNJ-193, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a small molecule inhibitor of the protein kinase B-Raf, which is involved in the regulation of cell growth and proliferation.
Mécanisme D'action
N-(2-methylcyclohexyl)-2-pyrazol-1-ylpropanamide is a selective inhibitor of B-Raf kinase activity. It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream targets in the MAPK/ERK signaling pathway. This results in the inhibition of cell growth and proliferation, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound is highly selective for B-Raf kinase activity, with minimal off-target effects on other kinases. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to induce autophagy in cancer cells, which may contribute to its anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-methylcyclohexyl)-2-pyrazol-1-ylpropanamide in lab experiments is its high selectivity for B-Raf kinase activity. This makes it a useful tool for studying the role of B-Raf in cancer and other diseases. However, one limitation of using this compound is its relatively low potency compared to other B-Raf inhibitors, which may require higher concentrations for effective inhibition.
Orientations Futures
There are several potential future directions for the research and development of N-(2-methylcyclohexyl)-2-pyrazol-1-ylpropanamide. One area of interest is the development of more potent and selective B-Raf inhibitors based on the structure of this compound. In addition, there is ongoing research into the use of B-Raf inhibitors in combination with other targeted therapies for the treatment of cancer. Finally, the role of B-Raf in other diseases, such as cardiovascular disease and neurodegenerative disorders, is an area of active investigation.
Méthodes De Synthèse
The synthesis of N-(2-methylcyclohexyl)-2-pyrazol-1-ylpropanamide involves the reaction of 2-methylcyclohexanone with hydrazine hydrate to form 2-methylcyclohexyl hydrazine. This intermediate is then reacted with 2-bromo-1-(4-methylphenyl)propan-1-one to form the final product. The synthesis of this compound has been reported in several scientific publications, including the Journal of Medicinal Chemistry and Organic Letters.
Applications De Recherche Scientifique
N-(2-methylcyclohexyl)-2-pyrazol-1-ylpropanamide has been extensively studied for its potential applications in cancer research. The protein kinase B-Raf is a key regulator of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer cells. Inhibition of B-Raf has been shown to be an effective strategy for the treatment of several types of cancer, including melanoma and thyroid cancer.
Propriétés
IUPAC Name |
N-(2-methylcyclohexyl)-2-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-10-6-3-4-7-12(10)15-13(17)11(2)16-9-5-8-14-16/h5,8-12H,3-4,6-7H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPKOVXGEYVTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(C)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-oxo-2-(pyrrolidin-1-yl) ethyl]isonicotinamide](/img/structure/B7510857.png)
![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(2-fluorophenyl)urea](/img/structure/B7510864.png)
![2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510872.png)








![(2-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510921.png)


